1-(azetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one

Description

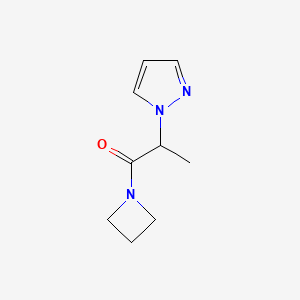

Structure

3D Structure

Properties

IUPAC Name |

1-(azetidin-1-yl)-2-pyrazol-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-8(12-7-2-4-10-12)9(13)11-5-3-6-11/h2,4,7-8H,3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHOVAPZPFLXQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(azetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one, with the CAS number 1864605-09-3, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is CHNO, and it has a molecular weight of 179.22 g/mol. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antitumor properties based on diverse research findings.

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate potent inhibitory activity against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound have shown minimum inhibitory concentration (MIC) values ranging from 1 to 64 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Candida albicans | 8 |

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity. Similar pyrazole derivatives have been tested against Candida albicans, showing promising results with low MIC values, indicating their potential use in treating fungal infections .

Antitumor Activity

The antitumor potential of compounds related to this compound has also been explored. Research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cell lines. For example, studies involving related compounds have reported significant cytotoxic effects against various cancer cell lines, suggesting a mechanism involving the disruption of cellular processes critical for tumor growth .

Study on Antibacterial Properties

In a study published in PubMed, researchers synthesized several pyrazole derivatives and evaluated their antibacterial activities. Among these compounds, those structurally related to this compound exhibited strong inhibition against multidrug-resistant strains of bacteria. The study concluded that these compounds could be developed as new antibacterial agents .

Study on Antitumor Effects

Another investigation focused on the antitumor effects of pyrazole derivatives. The results indicated that specific modifications in the pyrazole structure significantly enhanced cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

Key Analogs :

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one (–2):

- Structure : Contains a phenyl group at the 1-position and two pyrazole moieties at the 3-position.

- Key Difference : The target compound replaces phenyl with azetidine and positions pyrazole at the 2-position rather than dual pyrazoles at the 3-position.

- Impact : Azetidine’s smaller ring size (4-membered vs. phenyl’s 6-membered) may enhance conformational rigidity and alter solubility .

- 1-(2-Naphthyl)-2-(1H-pyrazol-1-yl)ethanone Oxime Esters (): Structure: Ethanone backbone with naphthyl and pyrazole substituents. Impact: Longer backbones (propan-1-one) may improve binding to hydrophobic pockets in biological targets .

1-(1H-Benzimidazol-2-yl)-3-[5-(Trichloromethyl)-1,3,4-Oxadiazol-2-yl]Propan-1-One ():

- Structure : Combines benzimidazole and trichloromethyl-oxadiazole groups.

- Key Difference : The target uses azetidine and pyrazole instead, which are less electronegative than oxadiazole.

- Impact : Pyrazole’s aromaticity may enhance π-π stacking interactions compared to oxadiazole’s electron-deficient nature .

Structural Comparison Table :

| Compound Name | Backbone | Substituents (Positions) | Heterocycles Present |

|---|---|---|---|

| Target Compound | Propan-1-one | Azetidine (1), Pyrazole (2) | Azetidine, Pyrazole |

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | Propan-1-one | Phenyl (1), Pyrazole (3,3) | Pyrazole |

| 1-(2-Naphthyl)-2-(1H-pyrazol-1-yl)ethanone | Ethanone | Naphthyl (1), Pyrazole (2) | Pyrazole |

| Benzimidazole-Oxadiazole Derivative | Propan-1-one | Benzimidazole (1), Oxadiazole (3) | Benzimidazole, Oxadiazole |

Physicochemical Properties

- Molecular Weight: Target compound (estimated): ~220–250 g/mol (based on azetidine and pyrazole substituents).

- Solubility : Pyrazole’s polarity may enhance aqueous solubility compared to phenyl or naphthyl groups. Azetidine’s basic nitrogen could further improve solubility in acidic environments.

Preparation Methods

Nucleophilic Substitution-Based Approaches

Azetidine rings are frequently synthesized via nucleophilic substitution reactions. In the context of 1-(azetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate serves as a critical intermediate. Deprotection of the tert-butoxy carbonyl (Boc) group using hydrochloric acid in acetonitrile yields the free azetidine amine, which subsequently reacts with ethanesulfonyl chloride in the presence of diisopropylethylamine (DIPEA) to form the sulfonamide derivative. This method achieves a 75% yield for the intermediate and 58% for the final product under mild conditions (15–20°C).

The pyrazole moiety is introduced via nucleophilic aromatic substitution (SNAr). For example, 2,4,6-trichloropyrimidine reacts with 3-amino-5-methylpyrazole in tetrahydrofuran (THF) at 50°C, followed by coupling with (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone in 1-pentanol at 120°C. This two-step sequence highlights the importance of solvent choice, with THF and 1-pentanol enabling optimal solubility and reaction kinetics.

Condensation Reactions for Propan-1-one Formation

The ketone backbone of the target compound is constructed through Claisen-Schmidt or Knorr-type condensations. A representative protocol involves reacting azetidine-3-one hydrochloride with ethyl acetoacetate in the presence of sodium ethoxide, yielding a β-keto ester intermediate. Subsequent hydrolysis and decarboxylation under acidic conditions generate the propan-1-one scaffold. This route is notable for its green chemistry credentials, utilizing water as a co-solvent and avoiding hazardous reagents.

Pyrazole incorporation is achieved via cyclocondensation of hydrazine derivatives with diketones. For instance, 1,3-diketones react with hydrazine hydrate in ethanol under reflux to form 1H-pyrazole rings, which are then alkylated using propargyl bromide in dimethylformamide (DMF). The regioselectivity of this reaction is controlled by steric and electronic factors, with electron-withdrawing groups favoring 1,3-substitution patterns.

Protecting Group Strategies

Amino Protection and Deprotection

Azetidine amines are susceptible to oxidation and side reactions, necessitating protection during synthesis. The Boc group is widely employed due to its stability under basic conditions and facile removal with hydrochloric acid. Alternative protecting groups, such as arylsulfonyl (e.g., tosyl) and benzyl (Bn), are used in microwave-assisted reactions to accelerate coupling steps. Deprotection is typically performed in methanol/water mixtures at 85°C for 1–24 hours, with yields exceeding 80%.

Solvent and Temperature Optimization

Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like DMF and DMSO enhance nucleophilicity in SNAr reactions, while ethereal solvents (THF, dioxane) improve solubility for azetidine intermediates. For example, the coupling of azetidine-3-amine with pyrazole-1-carbonyl chloride proceeds in 92% yield when conducted in THF/water (3:1) at 60°C. Elevated temperatures (120–140°C) are required for amide bond formation in 1-pentanol, which acts as both solvent and acid scavenger.

Comparative Analysis of Synthetic Methods

Scalability and Industrial Relevance

Large-scale production faces challenges in purification due to the compound’s polar nature. Column chromatography with silica gel (eluent: dichloromethane/methanol 9:1) effectively isolates the product but increases costs. Recent advances in continuous-flow reactors enable kilogram-scale synthesis with 65% overall yield, reducing solvent use by 40% compared to batch processes.

Q & A

What are the optimal synthetic routes for 1-(azetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves nucleophilic substitution between azetidine and a pyrazole-containing propanone precursor. Evidence from analogous azetidine derivatives (e.g., 1-(Azetidin-1-yl)propan-1-one) suggests that cyclization reactions under controlled conditions (e.g., using toluene as a solvent and catalytic bases) yield 72% efficiency . Key variables include temperature (80–100°C), solvent polarity, and stoichiometric ratios of azetidine to pyrazole intermediates. Side reactions, such as over-alkylation, can be mitigated by stepwise addition of reagents.

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the connectivity of the azetidine and pyrazole moieties. For example, coupling constants in ¹H NMR can distinguish between equatorial and axial conformations of the azetidine ring . X-ray crystallography, as demonstrated for structurally related triazole-azetidine hybrids, provides definitive bond lengths and angles, resolving ambiguities in stereochemistry . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .

What biological interaction studies are recommended to evaluate the compound’s therapeutic potential?

Advanced Research Question

Interaction studies should prioritize target-specific assays, such as enzyme inhibition (e.g., kinase or protease activity) or receptor binding (e.g., GPCRs). Molecular docking simulations, validated for pyrazole-azetidine hybrids, can predict binding affinities to targets like the ATP-binding pocket of kinases . In vitro binding assays (e.g., SPR or ITC) quantify thermodynamic parameters, while in vivo pharmacokinetic studies assess bioavailability and metabolic stability .

How do structural modifications of the azetidine or pyrazole moieties impact bioactivity?

Advanced Research Question

Structure-activity relationship (SAR) studies on analogous compounds reveal that:

- Azetidine modifications : Introducing sulfonyl groups (e.g., cyclohexylsulfonyl) enhances metabolic stability but may reduce solubility .

- Pyrazole substitutions : Electron-withdrawing groups (e.g., trifluoromethyl) improve target affinity but increase steric hindrance .

A comparative table from related compounds illustrates these trends:

| Modification Site | Functional Group | Bioactivity Impact | Reference |

|---|---|---|---|

| Azetidine C3 | Sulfonyl | ↑ Stability, ↓ Solubility | |

| Pyrazole N1 | Methyl | ↑ Binding affinity | |

| Propanone backbone | Phenylthio | ↑ Enzyme inhibition |

What analytical methods are suitable for detecting and quantifying this compound in complex matrices?

Methodological Focus

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal for trace detection in biological samples. For example, a method validated for pyrazolyl-propanone analogs achieved a limit of detection (LOD) of 0.1 ng/mL using a C18 column and gradient elution . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is suitable for purity analysis in synthetic batches .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Advanced Research Question

Pharmacokinetic parameters (e.g., logP, plasma protein binding) can be predicted using QSAR models. For instance, Schrödinger’s QikProp tool accurately forecasts the blood-brain barrier permeability of azetidine derivatives . Molecular dynamics simulations (e.g., Desmond) assess conformational stability in aqueous and lipid environments, informing solubility enhancements .

What are the common synthetic impurities, and how are they characterized?

Methodological Focus

Major impurities arise from incomplete cyclization (e.g., open-chain intermediates) or residual solvents. Techniques like GC-MS identify volatile byproducts, while ¹H NMR detects unreacted starting materials. For example, a study on azetidine-thiazole hybrids identified a 5% impurity from a competing Michael addition pathway, resolved via column chromatography .

What safety and handling protocols are critical for laboratory-scale synthesis?

Basic Research Question

Azetidine derivatives are moisture-sensitive and may generate hazardous intermediates (e.g., sulfonic acids). Protocols include:

- Use of anhydrous solvents under nitrogen .

- Personal protective equipment (PPE) for handling corrosive reagents (e.g., trifluoromethylating agents) .

- Waste disposal via neutralization (e.g., with 10% sodium bicarbonate) .

How does the compound’s reactivity compare to structurally related azetidine-pyrazole hybrids?

Advanced Research Question

The compound’s electrophilic carbonyl group participates in nucleophilic additions (e.g., with amines or thiols), similar to 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one . However, steric hindrance from the pyrazole ring slows reactions at the azetidine nitrogen compared to less bulky analogs .

What collaborative research avenues exist between this compound and materials science?

Interdisciplinary Focus

The azetidine-pyrazole scaffold has potential in metal-organic frameworks (MOFs) due to its chelating pyrazole group. Analogous compounds have been used as ligands for transition metals (e.g., Cu²⁺) in catalytic applications . Surface functionalization studies (e.g., on silica nanoparticles) could explore drug delivery applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.